molecular formula C7H5N3O2S B1481497 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2090256-70-3

1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1481497
CAS No.: 2090256-70-3
M. Wt: 195.2 g/mol
InChI Key: VAIXKEFFADTHTR-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a novel chemical building block designed for medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a 1,2,3-triazole ring with a thiophene heterocycle, a structural motif recognized for its significant pharmacological potential. Triazole-thiophene hybrids are investigated for their diverse biological activities, including anticipated anticancer and antimicrobial properties. The structural framework of this compound is related to active pharmacophores. For instance, analogous 1,2,3-triazole derivatives incorporating a thiophene unit have been synthesized and demonstrated potent antifungal activity against strains like Candida albicans . Furthermore, related molecular systems containing both thiophene and nitrogen-based heterocycles have shown promising growth inhibitory effects (with GI50 values in the micromolar range) against various human cancer cell lines, such as Raji and HL60 . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives to explore structure-activity relationships and optimize drug-like properties . This product is intended for use in constructing novel compounds for high-throughput screening and biological evaluation. Researchers value this scaffold for its potential to develop new therapeutic agents targeting infectious diseases and oncology. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-thiophen-3-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIXKEFFADTHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Formula : C8_8H7_7N3_3O2_2S
Molecular Weight : 209.23 g/mol
IUPAC Name : this compound
PubChem CID : 54595868

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research has shown that this compound exhibits selective cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Jurkat T-cells, HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).
  • Mechanism of Action : The compound induces morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation. It also causes DNA fragmentation and reduces mitochondrial membrane potential without directly intercalating into DNA .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against a range of pathogens. In vitro studies revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure of the triazole ring contributes to its low multidrug resistance and high bioavailability .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cycloaddition Reactions : Utilizing azides and alkynes under copper(I) catalysis to form the triazole ring.
  • Carboxylation : Introducing the carboxylic acid functional group through various methods such as hydrolysis or direct carboxylation reactions .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several triazole derivatives, including this compound. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts. Notably, this specific derivative showed comparable potency to doxorubicin in certain cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives against common bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Summary Table

PropertyValue
Chemical FormulaC8_8H7_7N3_3O2_2S
Molecular Weight209.23 g/mol
Anticancer Cell LinesJurkat T-cells, HePG-2, MCF-7, PC-3, HCT-116
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Mechanism of ActionInduces apoptosis and DNA damage

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives showed effective growth inhibition in human tumor cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The structure-activity relationship (SAR) analysis revealed that modifications to the thiophenyl ring significantly impacted their anticancer efficacy.

Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Triazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in microbial resistance mechanisms. This interaction can lead to the inhibition of microbial growth, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. It is believed that the compound can modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .

Agricultural Applications

Triazole compounds have been utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The unique structure of this compound allows it to act effectively against a variety of plant pathogens. Research indicates that this compound can enhance the resistance of crops against fungal infections, thereby improving yield and quality .

Material Science Applications

In material science, the incorporation of triazole derivatives into polymers has been investigated for enhancing mechanical properties and thermal stability. The unique bonding characteristics of triazoles allow for improved interactions within polymer matrices, leading to materials with superior performance characteristics .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the anticancer activity of various triazole derivatives highlighted that modifications to the thiophene ring could significantly enhance cytotoxicity against cancer cell lines. The study employed in vitro assays to demonstrate that specific derivatives exhibited effective growth inhibition across multiple cancer types .

Case Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial activity, researchers synthesized a series of triazole derivatives and tested their efficacy against resistant strains of bacteria. The results indicated that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Amide Coupling

The carboxylic acid group undergoes condensation with amines using carbodiimide-based reagents (e.g., CDI):
Reaction :
1-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid + 4-thiocyanatoaniline → N-(4-thiocyanatophenyl) triazole-4-carboxamide .

Mechanism :

  • Activation of the carboxylic acid by CDI forms an O-acylisourea intermediate.

  • Nucleophilic attack by the amine generates the amide product .

Cross-Coupling Reactions

Post-synthesis modifications include:

  • Sonogashira coupling : Introduces arylacetylene substituents at the triazole position .

  • Suzuki coupling : Adds arylboronic acid groups .

Example :
Reaction with 4-(trifluoromethyl)phenylacetylene yields triazole derivatives with enhanced biological activity .

Stability and Reactivity

  • Thermal stability : The triazole ring remains stable under standard conditions (≤60°C) .

  • Acidic conditions : The carboxylic acid group facilitates solubility in aqueous media.

  • Electrophilic substitution : The thiophen-3-yl substituent enables further functionalization via electrophilic aromatic substitution .

Analytical Data

PropertyValue
Molecular FormulaC₈H₆N₃O₂S
Molecular Weight210.24 g/mol
Melting Point185–190°C
HRMS (ESI-TOF)[M + H]⁺ = 211.0352

Research Challenges

  • Regioselectivity : Competing 1,3- vs. 1,4-cycloaddition pathways require precise control of reaction conditions .

  • Scalability : Optimization of Cu catalyst loading and solvent systems is critical for industrial-scale synthesis .

This comprehensive analysis highlights the versatility of this compound in synthetic and applied chemistry, supported by diverse methodologies and biological evaluations.

Comparison with Similar Compounds

Physicochemical Properties

  • Acidity and Solubility: The carboxylic acid group confers water solubility, but substituents modulate lipophilicity.
  • Thermal Stability: 1,2,3-Triazole-4-carboxylic acids generally undergo decarboxylation above 175°C . The thiophene substituent may alter decomposition pathways due to its aromatic stability.

Structural and Crystallographic Insights

  • Crystal Packing: Cobalt complexes of triazole-carboxylic acids (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) form 3D networks via hydrogen bonds, which are critical for stabilizing metal-organic frameworks . The thiophene analog may exhibit distinct packing due to sulfur’s van der Waals interactions.
  • Tautomeric Preferences: The dominance of open-chain vs. cyclic forms depends on substituent electronic effects. Electron-donating groups (e.g., ethoxy) favor open forms, while electron-withdrawing groups (e.g., CF₃) may stabilize cyclic tautomers .

Preparation Methods

Step 1: Starting Material Preparation

  • Compound II: 1-substituted-4,5-dibromo-1H-1,2,3-triazole with the substituent being thiophen-3-yl.
  • Dissolve compound II in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio of 1:2-50.
  • Cool the solution to between −78 °C and 0 °C.

Step 2: Grignard Reagent Addition

  • Add isopropylmagnesium chloride (Grignard reagent) in a mole ratio of 0.8-1.5 relative to compound II.
  • Stir for 0.5 to 2 hours to form 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III).

Step 3: Second Grignard Reagent Treatment

  • Without isolation, add isopropylmagnesium chloride-lithium chloride composite (1.3 M in THF).
  • Heat the mixture to 10 °C to 50 °C and stir for 0.5 to 2 hours.

Step 4: Carboxylation

  • Cool the mixture to −30 °C to 0 °C.
  • Introduce carbon dioxide gas for 5 to 30 minutes to carboxylate at the 4-position.
  • Warm to 20 °C to 25 °C.

Step 5: Acidification and Extraction

  • Adjust pH to 1-5 using hydrochloric acid.
  • Extract the product with an organic solvent (weight-to-volume ratio 1:20).
  • Dry over anhydrous magnesium sulfate or sodium sulfate.
  • Concentrate under reduced pressure at 40 °C to 50 °C to dryness.

Step 6: Purification

  • The crude mixture contains the target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and a 4-bromo isomer.
  • Purification is achieved by crystallization and filtration after solvent concentration and cooling.

Adaptation for Thiophen-3-yl Substituent

While the patent examples focus on alkyl substituents (e.g., n-propyl, cyclopentyl), the same procedure can be adapted for the thiophen-3-yl group at N-1 due to similar reactivity profiles.

  • The thiophen-3-yl substituent can be introduced in the initial synthesis of the 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediate.
  • The Grignard reagent steps and carboxylation proceed similarly, with careful temperature control to maintain selectivity.
  • The final product, this compound, is isolated by crystallization and purification under mild acidic conditions.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Range (°C) Time Notes
Dissolution of Compound II THF or METHF (mass:volume = 1:2-50) −78 to 0 Cooling required
First Grignard Addition Isopropylmagnesium chloride (0.8-1.5 eq) −78 to 0 0.5-2 hours Stirring for substitution
Alcohol Quench Low molecular weight alcohol (e.g., ethanol) Quench unreacted Grignard
Second Grignard Addition Isopropylmagnesium chloride-lithium chloride composite 10 to 50 0.5-2 hours Without isolation of intermediate
Cooling and CO2 Introduction Carbon dioxide gas −30 to 0 5-30 minutes Carboxylation step
Acidification and Extraction Hydrochloric acid, organic solvent extraction 20 to 25 Adjust pH to 1-5; solvent extraction
Concentration and Crystallization Reduced pressure concentration, cooling 40 to 50 (conc.), 0 (crystallization) Purification step

Research Findings and Notes

  • The method achieves moderate to good yields (~50-60%) for various N-substituted 1,2,3-triazole-4-carboxylic acids, suggesting applicability to thiophen-3-yl derivatives.
  • The use of Grignard reagents in two stages allows selective mono-substitution and efficient carboxylation.
  • The reaction is sensitive to temperature, requiring low temperatures during Grignard addition and CO2 introduction to avoid side reactions.
  • Purification by crystallization is effective due to the distinct solubility of the target acid versus brominated intermediates.
  • The method is scalable and amenable to modifications for different N-1 substituents, including heteroaryl groups such as thiophen-3-yl.

Alternative Synthetic Routes (Brief Overview)

While the above method is the most direct and documented for 1-substituted-1,2,3-triazole-4-carboxylic acids, other synthetic approaches include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A widely used method to form 1,2,3-triazoles, where an alkyne and azide react under copper catalysis. Subsequent functionalization at the 4-position with carboxyl groups requires additional steps.
  • Multistep Heterocycle Construction: Starting from substituted hydrazides or nitriles, followed by cyclization and functional group transformations.
  • One-Pot Syntheses: Some reports describe one-pot methods for 1,2,3-triazole derivatives, but these are less common for specifically this compound.

Q & A

Q. What are the optimal synthetic routes for 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically employs click chemistry (Huisgen 1,3-dipolar cycloaddition) between a thiophen-3-yl azide and a propiolic acid derivative. Copper(I) catalysts (e.g., CuI) enhance regioselectivity for the 1,4-disubstituted triazole product . Key parameters include:

  • Temperature : Mild conditions (25–60°C) minimize side reactions.
  • Solvent : Aqueous/organic biphasic systems (e.g., DMSO/H₂O) improve solubility of polar intermediates.
  • Purification : Acid-base extraction or column chromatography removes unreacted azides and copper residues. Yields >75% are achievable with optimized protocols .

Q. How can researchers validate the molecular structure of this compound using spectroscopic techniques?

  • NMR :
    • ¹H NMR : The triazole proton (C4-H) appears as a singlet at δ 8.1–8.3 ppm. Thiophene protons show splitting patterns at δ 7.2–7.5 ppm .
    • ¹³C NMR : The carboxylic acid carbon resonates at δ 165–170 ppm.
  • FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ = 224.04 g/mol for C₈H₆N₃O₂S) validates molecular formula .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in bioactivity data across different studies?

Discrepancies in biological activity (e.g., enzyme inhibition) may arise from:

  • Purity variations : Impurities (e.g., residual copper) can skew results. Validate purity via HPLC (>95%) and ICP-MS for metal content .
  • Solubility limitations : Poor aqueous solubility may reduce apparent activity. Use DMSO stock solutions (≤1% v/v) with solubility enhancers (e.g., cyclodextrins) .
  • Assay conditions : Standardize buffer pH, ionic strength, and temperature. For example, esterification of the carboxylic acid group improves cell permeability in cytotoxicity assays .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Screen derivatives against target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Lys, Arg) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with bioactivity. For instance, fluorination at the thiophene 5-position increases metabolic stability .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties. Substituents like trifluoromethyl groups improve logP but may reduce solubility .

Methodological Considerations

Q. What experimental design principles apply when evaluating this compound’s role in material science (e.g., coordination polymers)?

  • Ligand design : The triazole N-atoms and carboxylic acid group act as chelating sites for metal ions (e.g., Cu²⁺, Zn²⁺). Vary metal-to-ligand ratios (1:1 to 1:3) to control polymer topology .
  • Characterization : Use PXRD to confirm crystallinity and TGA to assess thermal stability (>200°C for most derivatives) .

Q. How should researchers address stability issues during long-term storage?

  • Storage conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thiophene ring .
  • Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS identifies hydrolysis products (e.g., triazole ring opening) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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